Dual-Target Inhibition: Enacyloxin IIa's Unique Action on EF-Tu and the Ribosome Compared to Kirromycin
In contrast to the classic EF-Tu inhibitor kirromycin, which acts solely on EF-Tu, Enacyloxin IIa demonstrates a unique, quantifiable dual-target mechanism. While both compounds bind to EF-Tu and block its dissociation from the ribosome [1], Enacyloxin IIa also directly affects the ribosomal A-site, inducing an anomalous positioning of aa-tRNA that is not observed with kirromycin [2]. This dual specificity is a defining and measurable characteristic.
| Evidence Dimension | Mechanism of Action (Protein Synthesis Inhibition) |
|---|---|
| Target Compound Data | Dual-target inhibitor: Affects EF-Tu-GTP dissociation (Kd decreases from 500 nM to 0.7 nM) and directly induces anomalous aa-tRNA positioning at the ribosomal A-site. |
| Comparator Or Baseline | Kirromycin: Classic EF-Tu inhibitor that blocks EF-Tu-GDP on the ribosome but does not directly affect the ribosomal A-site. |
| Quantified Difference | Enacyloxin IIa is the first and only known EF-Tu inhibitor to also directly affect the ribosomal A-site, representing a unique dual-target mechanism. |
| Conditions | Biochemical assays using purified EF-Tu, GTP/GDP, and ribosomes; in vitro protein synthesis (poly(Phe) synthesis) assays. |
Why This Matters
This dual-target mechanism suggests a lower propensity for resistance development via single-point mutations in EF-Tu, making it a more robust research tool for studying translational inhibition and a more attractive lead for antibiotic development.
- [1] Parmeggiani, A., & Nissen, P. (2006). Elongation factor Tu-targeted antibiotics: Four different structures, two mechanisms of action. FEBS Letters, 580(19), 4576-4581. View Source
- [2] Cetin, R., Krab, I. M., Anborgh, P. H., Cool, R. H., Watanabe, T., Sugiyama, T., ... & Parmeggiani, A. (1996). Enacyloxin IIa, an inhibitor of protein biosynthesis that acts on elongation factor Tu and the ribosome. The EMBO Journal, 15(11), 2604-2611. View Source
